REACTION_SMILES
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[C:17]([BH3-:18])#[N:19].[C:21]([OH:22])(=[O:23])[CH3:24].[CH2:15]=[O:16].[CH3:25][C:26]#[N:27].[Cl:1][CH2:2][CH2:3][NH:4][c:5]1[cH:6][c:7]2[c:11]([cH:12][cH:13]1)[C:10](=[O:14])[O:9][CH2:8]2.[Na+:20]>>[Cl:1][CH2:2][CH2:3][N:4]([c:5]1[cH:6][c:7]2[c:11]([cH:12][cH:13]1)[C:10](=[O:14])[O:9][CH2:8]2)[CH3:17]
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCc2cc(NCCCl)ccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CN(CCCl)c1ccc2c(c1)COC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |